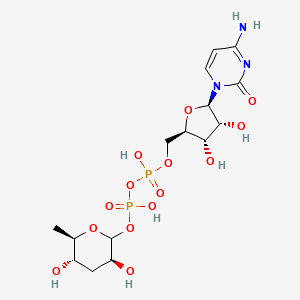
CDP-3,6-dideoxy-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-3,6-dideoxy-D-mannose is a CDP-sugar in which the sugar component is 3,6-dideoxy-D-mannose. It is a conjugate acid of a this compound(2-).
Applications De Recherche Scientifique
Biosynthesis of Polysaccharides
CDP-3,6-dideoxy-D-mannose is primarily utilized in the biosynthesis of polysaccharides, including lipopolysaccharides and capsular polysaccharides in bacteria. The synthesis of these structures is vital for bacterial virulence and survival in host environments.
Case Study: Campylobacter jejuni
Research has shown that this compound is involved in the biosynthetic pathways of Campylobacter jejuni, a pathogen responsible for gastrointestinal infections. The enzymes responsible for converting cytidine triphosphate (CTP) and D-mannose-6-phosphate into this compound have been characterized, revealing insights into how this compound contributes to the formation of complex carbohydrate structures essential for the bacterium's pathogenicity .
Enzymatic Reactions and Mechanisms
The enzymatic pathways involving this compound are critical for understanding its role in sugar nucleotide metabolism. Enzymes such as cytidylyltransferases and dehydratases facilitate the conversion of precursor molecules into this compound.
Enzymatic Pathway Overview
- Cytidylyltransferase : Catalyzes the formation of this compound from CTP and D-mannose-6-phosphate.
- Dehydratases : Involved in subsequent modifications that lead to various dideoxysugars essential for polysaccharide synthesis .
Pharmaceutical Applications
Given its role in bacterial virulence, this compound has potential applications in drug development and vaccine formulation. Targeting the biosynthetic pathways that utilize this compound may lead to novel antimicrobial therapies.
Potential Drug Targets
- Inhibitors of enzymes involved in the synthesis of this compound could serve as antimicrobial agents by disrupting polysaccharide formation in pathogenic bacteria.
- Vaccines designed to elicit an immune response against capsular polysaccharides derived from this compound may enhance protection against infections caused by encapsulated bacteria .
Structural Studies
Structural studies of enzymes interacting with this compound provide insights into its biochemical properties and reactivity. High-resolution X-ray crystallography has been employed to elucidate the binding mechanisms of this nucleotide sugar with various enzymes.
Key Findings from Structural Analysis
- The active site configurations of enzymes like cytidylyltransferase reveal how substrate specificity is achieved.
- Understanding these interactions aids in the design of enzyme inhibitors that can modulate the pathways involving this compound .
Summary Table of Applications
Propriétés
Formule moléculaire |
C15H25N3O14P2 |
|---|---|
Poids moléculaire |
533.32 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14?/m1/s1 |
Clé InChI |
JHEDABDMLBOYRG-AFDCTPMMSA-N |
SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES isomérique |
C[C@@H]1[C@H](C[C@@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















